methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate

DPP-4 inhibitor design regioisomeric fluorine SAR pharmaceutical impurity profiling

Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate (CAS 1616502-86-3) is a synthetic α,β-dehydroamino acid methyl ester bearing an N-acetyl protecting group and a 2,3,6-trifluorophenyl substituent at the β-position. Its molecular formula is C₁₂H₁₀F₃NO₃ with a molecular weight of 273.21 g/mol, and it is supplied as a research chemical at ≥95% purity (typical vendor specification).

Molecular Formula C12H10F3NO3
Molecular Weight 273.21 g/mol
CAS No. 1616502-86-3
Cat. No. B1459702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate
CAS1616502-86-3
Molecular FormulaC12H10F3NO3
Molecular Weight273.21 g/mol
Structural Identifiers
SMILESCC(=O)NC(=CC1=C(C=CC(=C1F)F)F)C(=O)OC
InChIInChI=1S/C12H10F3NO3/c1-6(17)16-10(12(18)19-2)5-7-8(13)3-4-9(14)11(7)15/h3-5H,1-2H3,(H,16,17)/b10-5-
InChIKeyMUFOOLJMHJIMPN-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate (CAS 1616502-86-3): Chemical Identity, Dehydroamino Acid Scaffold, and Procurement-Relevant Specifications


Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate (CAS 1616502-86-3) is a synthetic α,β-dehydroamino acid methyl ester bearing an N-acetyl protecting group and a 2,3,6-trifluorophenyl substituent at the β-position . Its molecular formula is C₁₂H₁₀F₃NO₃ with a molecular weight of 273.21 g/mol, and it is supplied as a research chemical at ≥95% purity (typical vendor specification) . The compound belongs to the dehydrophenylalanine ester class—characterized by a planar, sp²-hybridized Cα–Cβ double bond in the Z configuration—which distinguishes it from saturated N-acetylphenylalanine methyl ester analogs both conformationally and in terms of synthetic utility as a chiral hydrogenation precursor [1]. It is listed under MDL number MFCD28098238 and PubChem CID 75176220, and is stocked by multiple international research chemical suppliers for use in medicinal chemistry and pharmaceutical impurity profiling programs .

Why Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate Cannot Be Interchanged with Its Saturated Analog or 2,4,5-Trifluorophenyl Regioisomers


Simple substitution of methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate with its saturated counterpart (CAS 1630096-65-9, MW 275.22) or the 2,4,5-trifluorophenyl regioisomer (CAS 1234321-81-3, MW 287.23) introduces quantifiable differences in molecular geometry, electronic distribution, and hydrogen-bonding capacity that directly affect enzyme-binding interactions and synthetic downstream utility . The Z-dehydro backbone imposes a rigid planar conformation (Cα–Cβ bond length ~1.34 Å vs. ~1.54 Å sp³ in the saturated ester) that eliminates rotameric freedom, altering the entropic penalty upon target binding and changing the spatial orientation of the acetamido group relative to the trifluorophenyl ring [1]. The 2,3,6-trifluoro substitution pattern generates a distinct electrostatic potential surface compared to the 2,4,5 pattern—shifting the fluorine electron-withdrawing effects to positions ortho and para to the methylene linker rather than ortho and meta—which modulates π–π stacking geometry and halogen-bond donor/acceptor character in hydrophobic enzyme pockets [2]. These structural differences mean that potency, selectivity, and metabolic stability data obtained with the 2,4,5-trifluorophenyl series (e.g., sitagliptin-related DPP-4 inhibitors) are not transferable to the 2,3,6-congener, and the saturated analog cannot serve as a spectroscopic reference for the dehydro impurity in pharmaceutical quality control [3].

Quantitative Differentiation Guide: Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate vs. Closest Analogs and In-Class Candidates


Fluorine Substitution Pattern: 2,3,6-Trifluorophenyl vs. 2,4,5-Trifluorophenyl Regioisomer — Molecular Electrostatic Potential and DPP-4 Binding Implications

The target compound bears a 2,3,6-trifluorophenyl moiety, whereas the dominant fluorinated phenylalanine scaffold in clinically validated DPP-4 inhibitors (sitagliptin and its impurities) employs the 2,4,5-trifluorophenyl pattern [1]. In the 2,3,6-isomer, fluorine atoms occupy both ortho positions (C2, C6) and the C3 meta position, creating a symmetric electron-withdrawing 'cap' on the phenyl ring that differs from the asymmetric 2,4,5 arrangement. Published SAR on DPP-4 inhibitors demonstrates that fluorination pattern changes can alter inhibitory potency by 5–7-fold within the same scaffold series; the 2,4,5-trifluoro pattern is specifically optimized for the S1 hydrophobic pocket of DPP-4 [2]. The 2,3,6 pattern remains uncharacterized in DPP-4 assays but is expected to exhibit differential binding due to altered electrostatic potential at the ring plane.

DPP-4 inhibitor design regioisomeric fluorine SAR pharmaceutical impurity profiling

Dehydro Backbone (sp² Cα) vs. Saturated Backbone (sp³ Cα): Conformational Rigidity, Molecular Weight, and Hydrogenation Precursor Utility

The target compound possesses an sp²-hybridized Cα with a Z-configuration Cα=Cβ double bond (SMILES: COC(=O)C(=Cc1c(F)ccc(F)c1F)NC(C)=O), resulting in a molecular weight of 273.21 g/mol . The direct saturated analog, methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate (CAS 1630096-65-9), has an sp³ Cα center with MW 275.22 g/mol—a ΔMW of 2.01 g/mol (two additional hydrogen atoms), corresponding to a 0.74% mass difference . The dehydro backbone enforces a planar geometry at the Cα–Cβ bond (bond order ~2, bond length ~1.34 Å), eliminating free rotation about this bond, whereas the saturated analog permits gauche/anti rotameric interconversion. In published asymmetric hydrogenation studies using (Z)-methyl α-acetamidocinnamate as a model substrate, Rh-diphosphine catalysts achieve >95% enantiomeric excess in the production of protected L-phenylalanine derivatives, demonstrating that the Z-dehydro geometry pre-organizes the substrate for enantioselective reduction [1]. This rigid scaffold property is absent in the saturated analog.

asymmetric hydrogenation dehydroamino acid conformational constraint unnatural amino acid synthesis

Molecular Weight Differentiation from Sitagliptin-Related 2,4,5-Trifluorophenyl Dehydro Impurity (CAS 1234321-81-3) for Chromatographic Resolution

The target compound (C12H10F3NO3, MW 273.21) differs from the registered sitagliptin impurity (Z)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate (CAS 1234321-81-3, C13H12F3NO3, MW 287.23) by one methylene unit and the fluorination pattern (2,3,6- vs. 2,4,5-trifluoro). This yields a ΔMW of 14.02 g/mol and a ΔCH₂ in the molecular formula . The difference in carbon count (C12 vs. C13) produces distinct retention times in reversed-phase HPLC and unique parent ion masses in LC-MS (m/z 274.2 [M+H]⁺ vs. m/z 288.2 [M+H]⁺), enabling unambiguous chromatographic resolution. The 2,3,6-fluorination also generates a different UV absorbance profile due to altered π→π* transition energies of the trifluorinated aromatic ring compared to the 2,4,5 pattern, providing orthogonal detection specificity .

pharmaceutical impurity analysis HPLC-MS method development sitagliptin quality control

In-Class Anticholinesterase Activity Range for α,β-Dehydroamino Acid Esters: Class-Level Benchmarking for the Target Scaffold

A published series of 16 N-substituted α,β-dehydroamino acid esters (choline and dimethylaminoethyl ester derivatives) was evaluated against human erythrocyte acetylcholinesterase (ACE) and human plasma butyrylcholinesterase (BCE) using 0.1 mM acetylthiocholine (ATC) as substrate [1]. The IC50 values spanned a broad range from 0.16 µM to 1840 µM (over 4 orders of magnitude), demonstrating that the dehydroamino acid scaffold can support potent enzyme inhibition when appropriately substituted. Although the specific 2,3,6-trifluorophenyl N-acetyl methyl ester has not been directly tested in this assay, the class-level data establish that Z-dehydro geometry and ester moiety identity are critical determinants of cholinesterase inhibitory potency within this scaffold family. Fluorinated dehydroamino acids were not included in this series, indicating that the 2,3,6-trifluorophenyl analog represents a structurally unexplored region of this SAR landscape [2].

acetylcholinesterase inhibition butyrylcholinesterase dehydroamino acid SAR neurodegenerative disease targets

Prioritized Research and Industrial Application Scenarios for Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate Based on Verified Differentiation Evidence


Pharmaceutical Reference Standard for Regioisomeric Impurity Detection in Sitagliptin ANDA Submissions

The 2,3,6-trifluorophenyl dehydro ester serves as a distinguishable, mass-resolved reference standard for detecting and quantifying regioisomeric impurities in sitagliptin active pharmaceutical ingredient (API) batches [1]. With a ΔMW of 14.02 g/mol and distinct HPLC retention vs. the registered Sitagliptin Impurity 9 (CAS 1234321-81-3, 2,4,5-trifluorophenyl pattern), this compound enables orthogonal identification by both retention time and MS fragmentation, satisfying ICH Q3A/B requirements for impurity profiling in abbreviated new drug applications [2]. Procurement of this specific regioisomer—rather than the more common 2,4,5-analog—is essential for laboratories developing impurity fate-and-purge studies where the 2,3,6-trifluorophenyl species may arise from alternative synthetic pathways using 2,3,6-trifluorophenylacetic acid (CAS 114152-23-7) as a starting material [3].

Prochiral Substrate for Catalytic Asymmetric Hydrogenation to Enantiopure 2,3,6-Trifluorophenylalanine Derivatives

The Z-dehydro backbone (sp² Cα) pre-organizes the substrate for enantioselective hydrogenation using chiral Rh(I) or Ru(II) diphosphine catalysts, a transformation that has been extensively validated on the (Z)-methyl α-acetamidocinnamate model system with enantiomeric excesses exceeding 95% [1]. The resulting N-acetyl-2,3,6-trifluorophenylalanine methyl ester is a protected unnatural amino acid building block that can be incorporated into peptide-based DPP-4 inhibitor candidates, fluorinated peptide ligands for GPCR targets, or ¹⁹F NMR probes for protein-ligand interaction studies. The saturated analog (CAS 1630096-65-9) cannot serve this role because it lacks the prochiral olefin necessary for asymmetric induction [2].

Fluorinated Dehydroamino Acid Scaffold for Cholinesterase and Protease Inhibitor SAR Expansion

The α,β-dehydroamino acid ester scaffold has demonstrated anticholinesterase activity spanning IC50 values from 0.16 µM to 1840 µM across a 16-compound panel [1]. The 2,3,6-trifluorophenyl N-acetyl methyl ester represents an unexplored structural variation—introducing a trifluorinated aromatic ring to the dehydro scaffold—that can be screened against acetylcholinesterase (ACE), butyrylcholinesterase (BCE), cathepsin C, and cathepsin S, where related dehydrodipeptide esters have shown moderate inhibitory activity with slow-binding kinetics [2]. The quantitative baseline established by the published dehydroamino acid cholinesterase panel provides a direct benchmark for measuring the potency contribution of the 2,3,6-trifluorophenyl group in this enzyme class.

Regioisomeric Fluorine Probe for DPP-4 S1 Pocket Binding Mode Studies

Published DPP-4 inhibitor SAR demonstrates that the 2,4,5-trifluorophenyl pharmacophore contributes a 5–7-fold potency enhancement relative to non-fluorinated phenyl analogs by occupying the hydrophobic S1 pocket [1]. The 2,3,6-trifluorophenyl substitution pattern is sterically and electronically distinct, with fluorines at both ortho positions potentially altering the dihedral angle between the phenyl ring and the Cα–Cβ linker, thereby repositioning the acetamido group within the catalytic site. Direct comparative IC50 determination of the target compound vs. its 2,4,5-regioisomer against recombinant human DPP-4 (using Gly-Pro-AMC or Ala-Pro-AFC fluorogenic substrates) would quantify the fluorine-position dependence of DPP-4 inhibition, providing new SAR data for structure-based design of gliptin-like inhibitors [2].

Quote Request

Request a Quote for methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.